molecular formula C15H18N2O4S B225559 2,5-dimethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

2,5-dimethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

Cat. No. B225559
M. Wt: 322.4 g/mol
InChI Key: REYSGZKOBZNYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as DM-235, and it belongs to the family of sulfonamide derivatives. DM-235 has been found to exhibit promising pharmacological activity, making it a potential candidate for the development of new drugs.

Mechanism of Action

DM-235 exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory mediators. By inhibiting COX-2, DM-235 reduces the production of prostaglandins, which are known to play a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
DM-235 has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Studies have also shown that DM-235 can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. DM-235 has also been found to exhibit a good safety profile, making it a potential candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DM-235 in lab experiments is its potent anti-inflammatory activity. This makes it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using DM-235 in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of DM-235. One potential direction is the development of DM-235 as a drug for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the exploration of DM-235's potential as an analgesic and antipyretic agent. Additionally, further research is needed to fully understand the mechanism of action of DM-235 and its potential therapeutic applications in other disease states.

Synthesis Methods

The synthesis of DM-235 involves the reaction between 2,5-dimethoxy-4-methylbenzenesulfonyl chloride and 3-methylpyridin-2-amine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography, resulting in the formation of DM-235.

Scientific Research Applications

DM-235 has been extensively studied for its potential therapeutic properties. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Studies have also shown that DM-235 can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

2,5-dimethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H18N2O4S/c1-10-6-5-7-16-15(10)17-22(18,19)14-9-12(20-3)11(2)8-13(14)21-4/h5-9H,1-4H3,(H,16,17)

InChI Key

REYSGZKOBZNYPA-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC

Origin of Product

United States

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